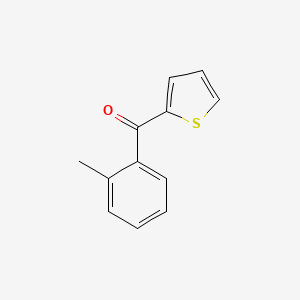

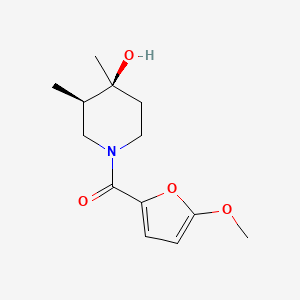

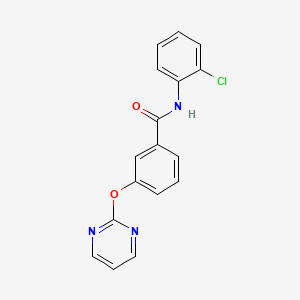

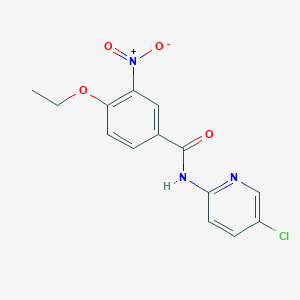

![molecular formula C17H13N3O3S B5552773 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves complex chemical reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which shares a similar synthetic pathway, was characterized by spectroscopic methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. This process highlighted the importance of structural-property relationships and showcased the compound's antitumor activity based on electrochemical measurements and density functional theory calculations (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through X-ray crystallography, offering insights into the configuration and spatial arrangement of atoms within the molecule. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided detailed information on the molecule's crystalline form, highlighting intermolecular interactions and molecular docking studies for potential cyclooxygenase-2 inhibition (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide derivatives are complex and varied. These reactions include transformations leading to new compounds with different functional groups, showcasing the compound's versatility in organic synthesis. For instance, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors involves sulfinylation and hetero Diels–Alder reactions, illustrating the compound's reactivity and potential for generating diverse molecular structures (K. Hemming & Christina Loukou, 2004).

Physical Properties Analysis

The physical properties of compounds like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, such as melting points and solubility, are crucial for understanding their behavior in various environments. Studies on related compounds have utilized differential scanning calorimetry to obtain melting points and assess purity, providing essential data for their characterization and application (Ozan Ünsalan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for determining the compound's applications. Research on similar compounds has focused on their spectroscopic properties and theoretical studies, such as density functional theory (DFT) calculations, to predict reactivity and interaction mechanisms. This approach helps in understanding the compound's potential as a bioactive molecule or in material science applications (N. Burcu Arslan et al., 2015).

Applications De Recherche Scientifique

Quality Control and Anticonvulsant Research A study focused on the development of quality control methods for promising anticonvulsant substances synthesized from derivatives of 1,3,4-thiadiazole, highlighting the potential of these compounds in anticonvulsive activity and proposing methods for their standardization and quality control for further preclinical studies (Sych et al., 2018).

Antidiabetic and Anti-hyperlipidemic Agents Research on thiazolidinedione derivatives, including the synthesis and evaluation of their anti-diabetic and anti-hyperlipidemic activities, indicates the potential therapeutic applications of these compounds. Computational studies supported their interactions with peroxisome proliferator-activated receptor gamma, substantiating their role in treating diabetes and lipid disorders (Shrivastava et al., 2016).

Antimicrobial and Antitubercular Agents A series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds were synthesized and screened for their antimicrobial and antifungal activities. This research points towards the application of these compounds in developing new treatments for bacterial and fungal infections, as well as their potential as antitubercular agents (Samadhiya et al., 2014).

Catalysis and Chemical Synthesis Investigations into the catalysis of methanolytic cleavage of thioamide bonds by palladacycles offer insights into novel methodologies for chemical synthesis, enhancing the efficiency of breaking specific chemical bonds, which could be applied in various synthetic pathways (Liu et al., 2011).

Synthetic Methodology and Characterization The synthesis and characterization of various compounds, including those with antibacterial and antifungal properties, demonstrate the breadth of applications in designing new molecules with potential therapeutic uses. This includes the development of novel sulfonamides and their evaluation for antibacterial activity (Rafiee Pour et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-11-5-7-12(8-6-11)15-10-24-17(18-15)19-16(21)13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZKCAOEYCTGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)